
Guanidinoadipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidinoadipic acid is a compound that belongs to the class of guanidino acids It is characterized by the presence of a guanidine group attached to an adipic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidinoadipic acid typically involves the reaction of adipic acid with guanidine. One common method is the direct guanylation of adipic acid using guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the guanidino group.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes. For instance, transition metal-catalyzed guanylation reactions have been explored to improve yield and selectivity. These methods often employ catalysts such as copper or palladium complexes to facilitate the formation of the guanidino group under milder conditions.
Chemical Reactions Analysis
Types of Reactions: Guanidinoadipic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: Reduction of the guanidino group can yield amine derivatives.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, leading to the formation of substituted guanidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted guanidines.
Scientific Research Applications
Guanidinoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex guanidine-containing compounds.
Biology: It has been studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of guanidinoadipic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Guanidinoacetic acid: A precursor of creatine, involved in energy metabolism.
Guanidinosuccinic acid: Known for its role in the urea cycle and nitrogen metabolism.
Guanidinoacetic acid: Used as a dietary supplement and in animal feed.
Uniqueness: Guanidinoadipic acid is unique due to its specific adipic acid backbone, which imparts distinct chemical properties and reactivity compared to other guanidino acids. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
74318-15-3 |
|---|---|
Molecular Formula |
C7H13N3O4 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)hexanedioic acid |
InChI |
InChI=1S/C7H13N3O4/c8-7(9)10-4(6(13)14)2-1-3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) |
InChI Key |
RGHUZDZLISIEOS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N=C(N)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

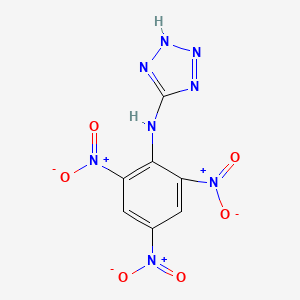


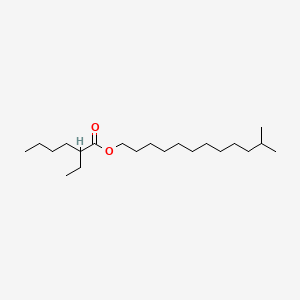
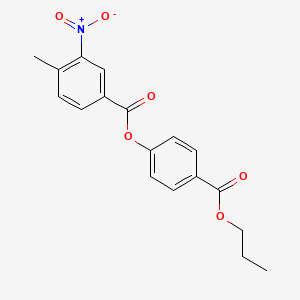
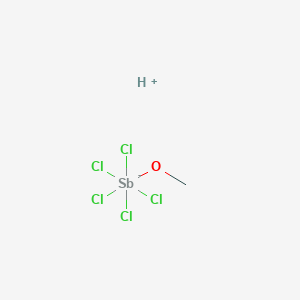
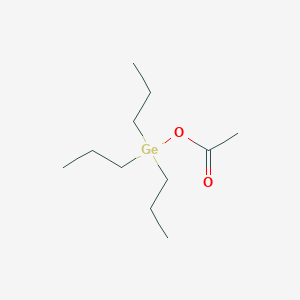

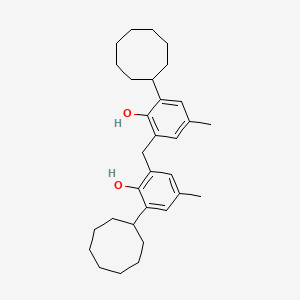
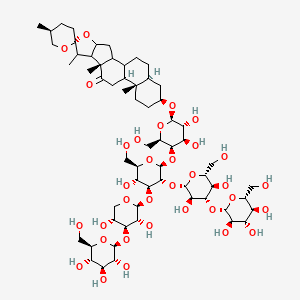
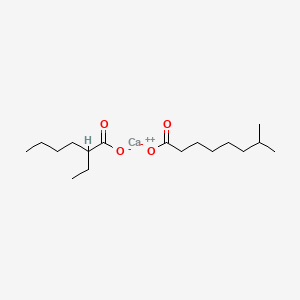
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
